

AZ82: A Technical Guide to its Molecular Structure, Properties, and Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

AZ82 is a potent and selective small molecule inhibitor of the human motor protein Kinesin Family Member C1 (KIFC1), also known as HSET.[1][2][3] This protein plays a crucial role in the clustering of supernumerary centrosomes in cancer cells, a mechanism that allows these cells to avoid mitotic catastrophe and proliferate.[4] By inhibiting KIFC1, AZ82 induces multipolar spindle formation and subsequent apoptosis in cancer cells with centrosome amplification, making it a promising candidate for targeted cancer therapy.[1] This document provides a comprehensive overview of the molecular structure, physicochemical properties, and biological activity of AZ82, including detailed experimental methodologies and a visualization of its target signaling pathway.

Molecular Structure and Physicochemical Properties

AZ82, with the chemical name 5-methyl-N-(1-oxo-1-(pyrrolidin-3-ylamino)-3-(6-(3-(trifluoromethoxy)phenyl)pyridin-3-yl)propan-2-yl)-4-propylthiophene-2-carboxamide, is a complex heterocyclic molecule. Its structure is characterized by a central substituted pyridine ring linked to a thiophene carboxamide moiety and a pyrrolidine-containing side chain.

Table 1: Physicochemical Properties of AZ82

Property	Value	Reference
Molecular Formula	C28H31F3N4O3S	[2][5]
Molecular Weight	560.63 g/mol	[2][5]
CAS Number	1449578-65-7	[2]
Appearance	Solid	[2]
Purity	≥98% (by HPLC) [6]	
Solubility	DMF: 20 mg/mL, DMSO: 20 mg/mL	[5]

Biological Activity and Mechanism of Action

AZ82 is a highly selective, ATP-competitive inhibitor of the microtubule-stimulated ATPase activity of KIFC1.[4] It binds specifically to the KIFC1/microtubule complex, but not to KIFC1 or microtubules alone.[1][2] This inhibition prevents KIFC1 from performing its function in bundling extra centrosomes during mitosis in cancer cells.

Quantitative Biological Data

The potency and selectivity of **AZ82** have been characterized through various biochemical and cellular assays.

Table 2: In Vitro Activity of AZ82

Parameter	Value	Assay Conditions	Reference
Ki	43 nM	ATP-competitive inhibition of KIFC1	[1][2]
IC50 (KIFC1)	300 nM	Microtubule- stimulated ATPase activity	[2][5]
IC50 (mant-ATP binding)	0.90 ± 0.09 μM	KIFC1/microtubule complex	[1][2]
IC50 (mant-ADP release)	1.26 ± 0.51 μM	KIFC1/microtubule complex	[1][2]

Cellular Effects

The primary cellular effect of **AZ82** is the induction of centrosome declustering in cancer cells with amplified centrosomes, such as the BT-549 breast cancer cell line.[1] This leads to the formation of multipolar spindles during mitosis, triggering mitotic catastrophe and apoptosis. Notably, **AZ82** does not significantly affect cells with a normal centrosome number, highlighting its potential for selective cancer therapy.[1]

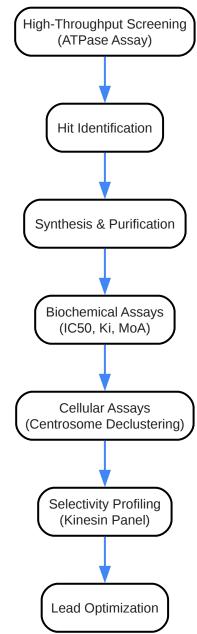
Signaling Pathway and Experimental Workflows KIFC1-Mediated Centrosome Clustering Pathway

The following diagram illustrates the role of KIFC1 in cancer cells with supernumerary centrosomes and the mechanism of inhibition by **AZ82**.

Cancer Cell with Supernumerary Centrosomes Centrosomes binds to KIFC1 cross-links inhibits Inhibition by AZ82 Inhibited KIFC1 leads to form **Declustered Centrosomes Clustered Centrosomes** Bipolar Spindle Multipolar Spindle Mitotic Catastrophe / Apoptosis

Mechanism of AZ82 Action on KIFC1-Mediated Centrosome Clustering

Click to download full resolution via product page


Caption: **AZ82** inhibits KIFC1, preventing centrosome clustering and leading to mitotic catastrophe.

Experimental Workflow: Characterization of a KIFC1 Inhibitor

The following diagram outlines a typical workflow for the discovery and characterization of a KIFC1 inhibitor like **AZ82**.

Workflow for KIFC1 Inhibitor Characterization

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. sites.esa.ipb.pt [sites.esa.ipb.pt]
- 2. 1H- and 13C-NMR Analysis of a Series of 1,2-Diaryl-1H-4,5-dihydroimidazoles PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Thieme E-Books & E-Journals [thieme-connect.de]
- 6. mdpi.com [mdpi.com]
- To cite this document: BenchChem. [AZ82: A Technical Guide to its Molecular Structure, Properties, and Mechanism of Action]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b593823#molecular-structure-and-properties-of-az82]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com